
6-chloro-4-ethyl-7-isopropoxy-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-4-ethyl-7-isopropoxy-2H-chromen-2-one, also known as Cloricromene, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of coumarin derivatives and has been extensively studied for its anti-inflammatory, antioxidant, and antithrombotic activities.
Mécanisme D'action
The exact mechanism of action of 6-chloro-4-ethyl-7-isopropoxy-2H-chromen-2-one is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species. Additionally, this compound has been shown to inhibit the activity of cyclooxygenase and lipoxygenase enzymes, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been shown to inhibit platelet aggregation, which makes it a potential candidate for the prevention and treatment of thrombotic disorders. Additionally, this compound has been shown to possess vasodilatory properties, which make it a potential candidate for the treatment of hypertension. Moreover, this compound has been shown to possess hepatoprotective properties, which make it a potential candidate for the treatment of liver diseases.
Avantages Et Limitations Des Expériences En Laboratoire
6-chloro-4-ethyl-7-isopropoxy-2H-chromen-2-one has several advantages for lab experiments. It is a stable compound, which makes it easy to handle and store. Additionally, it has a low toxicity profile, which makes it safe for use in in vitro and in vivo experiments. However, one limitation of this compound is its relatively low solubility in water, which can make it challenging to use in certain experiments.
Orientations Futures
There are several future directions for research on 6-chloro-4-ethyl-7-isopropoxy-2H-chromen-2-one. One potential direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory conditions such as arthritis and asthma. Another potential direction is to investigate its potential as a chemopreventive agent for the prevention and treatment of cancer. Additionally, future research could focus on elucidating the exact mechanism of action of this compound and identifying its molecular targets. Finally, future research could investigate the potential of this compound as a therapeutic agent for the treatment of liver diseases.
Méthodes De Synthèse
The synthesis of 6-chloro-4-ethyl-7-isopropoxy-2H-chromen-2-one involves the condensation of 4-hydroxycoumarin with 6-chloro-2-hydroxyacetophenone in the presence of a base. The resulting product is then reacted with ethyl chloroacetate and isopropylamine to yield this compound. This method has been optimized to obtain high yields and purity of the compound.
Applications De Recherche Scientifique
6-chloro-4-ethyl-7-isopropoxy-2H-chromen-2-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory conditions such as arthritis and asthma. Additionally, this compound has been shown to possess antioxidant properties, which make it a potential candidate for the prevention and treatment of oxidative stress-related diseases such as cancer and cardiovascular diseases.
Propriétés
IUPAC Name |
6-chloro-4-ethyl-7-propan-2-yloxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClO3/c1-4-9-5-14(16)18-12-7-13(17-8(2)3)11(15)6-10(9)12/h5-8H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPRCGKGGWAGFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N'-{[(4-isopropylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5882411.png)
![N-{4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenyl}acetamide](/img/structure/B5882422.png)


![N-acetyl-N-(4-cyano-5H-pyrido[4,3-b]indol-3-yl)acetamide](/img/structure/B5882445.png)

![N'-[1-(2,5-dichloro-3-thienyl)ethylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5882461.png)
![N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]acetohydrazide](/img/structure/B5882464.png)
![4-[(5-isobutyl-2-methyl-3-furoyl)amino]benzoic acid](/img/structure/B5882481.png)
![2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5882487.png)